molecular formula C21H22O9 B140260 Kaempferol Tri-O-methoxymethyl Ether CAS No. 143724-66-7

Kaempferol Tri-O-methoxymethyl Ether

Cat. No.: B140260
CAS No.: 143724-66-7
M. Wt: 418.4 g/mol
InChI Key: WBJTZHMJMFNAGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kaempferol Tri-O-methoxymethyl Ether is a derivative of kaempferol, a naturally occurring flavonoid found in various plants. This compound is known for its potential biological activities and is used in various scientific research applications. Its molecular formula is C21H22O9, and it has a molecular weight of 418.39 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kaempferol Tri-O-methoxymethyl Ether can be synthesized through the protection of kaempferol using methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at low temperatures to prevent side reactions .

Industrial Production Methods

This includes the use of protected kaempferol derivatives and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Kaempferol Tri-O-methoxymethyl Ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield kaempferol derivatives with additional hydroxyl groups, while substitution reactions can produce various substituted kaempferol ethers .

Scientific Research Applications

Kaempferol Tri-O-methoxymethyl Ether is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: To investigate its biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Potential therapeutic applications in treating diseases like cancer and inflammation.

    Industry: Used in the development of new pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of Kaempferol Tri-O-methoxymethyl Ether involves its interaction with various molecular targets and pathways. It exerts its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Kaempferol Tri-O-methoxymethyl Ether is unique due to its methoxymethyl protection, which enhances its stability and allows for selective reactions. This makes it a valuable compound for studying specific biological activities and developing new therapeutic agents .

Biological Activity

Kaempferol Tri-O-methoxymethyl Ether (KTM) is a methylated derivative of kaempferol, a flavonoid widely recognized for its diverse biological activities. This article explores the biological activity of KTM, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by research findings and case studies.

1. Chemical Structure and Synthesis

KTM is synthesized through selective methylation of kaempferol, specifically targeting the hydroxyl groups to form methoxymethyl ethers. The synthesis involves controlled reactions using agents like dimethyl sulfate under specific conditions to achieve high yields of methylated derivatives .

2.1 Anti-inflammatory Properties

KTM exhibits significant anti-inflammatory effects. Research indicates that kaempferol and its derivatives modulate pro-inflammatory cytokines and inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) .

  • Mechanism of Action : KTM reduces inflammation by inhibiting the NF-κB signaling pathway, which plays a crucial role in the expression of inflammatory mediators .
StudyFindings
KTM inhibits COX-2 and iNOS, reducing inflammation in models of sepsis and arthritis.
Demonstrated protective effects in neurodegenerative disorders by modulating inflammatory pathways.

2.2 Antimicrobial Activity

KTM shows promising antimicrobial properties against various pathogens, including bacteria and fungi. Studies have identified its effectiveness in disrupting bacterial cell membranes and inhibiting DNA gyrase, a critical enzyme for bacterial replication .

  • Mechanism of Action : The antimicrobial action is attributed to membrane disruption and interference with fatty acid biosynthesis in bacteria .
PathogenActivity
Escherichia coliEffective in damaging cell membranes, leading to cell lysis.
Staphylococcus aureusInhibits DNA gyrase, preventing replication.

2.3 Anticancer Effects

KTM has been investigated for its anticancer properties, particularly in inhibiting the proliferation of cancer cells. It has shown effectiveness against various cancer cell lines, including colon and breast cancer cells.

  • Mechanism of Action : KTM induces apoptosis and cell cycle arrest in cancer cells through modulation of signaling pathways such as mTOR/PI3K .
Cancer TypeEffect
Colon Cancer (Caco-2)Induces apoptosis and inhibits cell proliferation.
Breast CancerSuppresses invasion and induces cell cycle arrest at the G2/M phase.

3.1 In Vivo Studies

A study investigated the anti-inflammatory effects of KTM in a rat model of arthritis, demonstrating significant reductions in swelling and pain compared to control groups .

3.2 Clinical Trials

Preliminary clinical trials have suggested that kaempferol derivatives may enhance the efficacy of conventional cancer therapies by sensitizing tumor cells to chemotherapeutic agents .

4. Conclusion

This compound demonstrates substantial biological activities, particularly in anti-inflammatory, antimicrobial, and anticancer domains. Its mechanisms involve modulation of key signaling pathways and direct interactions with cellular components, making it a compound of interest for therapeutic applications.

Further research is warranted to explore its pharmacokinetics, bioavailability, and potential clinical applications across various diseases.

Properties

IUPAC Name

5-hydroxy-3,7-bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O9/c1-24-10-27-14-6-4-13(5-7-14)20-21(29-12-26-3)19(23)18-16(22)8-15(28-11-25-2)9-17(18)30-20/h4-9,22H,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJTZHMJMFNAGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OCOC)O)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464247
Record name AGN-PC-00816I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143724-66-7
Record name AGN-PC-00816I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.